molecular formula C7H6ClNO3 B15224251 4-Chloro-5-methoxynicotinic acid

4-Chloro-5-methoxynicotinic acid

Cat. No.: B15224251
M. Wt: 187.58 g/mol
InChI Key: QVWHOFDLYVPHKB-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxynicotinic acid is a nicotinic acid derivative featuring a chlorine atom at the 4th position and a methoxy group (-OCH₃) at the 5th position on the pyridine ring. The substitution pattern of halogens and methoxy groups significantly influences chemical reactivity, solubility, and biological activity, making positional isomers critical for tailored applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

4-chloro-5-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

QVWHOFDLYVPHKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5-methoxynicotinic acid can be achieved through several methods. One common synthetic route involves the chlorination of 5-methoxynicotinic acid. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled temperature conditions . Another method involves the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to achieve the chlorination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-5-methoxynicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-methoxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence lipid metabolism and other biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and receptor interactions similar to other nicotinic acid derivatives .

Comparison with Similar Compounds

The following analysis compares 4-Chloro-5-methoxynicotinic acid with structurally related nicotinic acid derivatives, focusing on substitution patterns, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Table 1: Substitution Patterns and Key Features
Compound Name Substituent Positions Key Features
4-Chloro-5-methoxynicotinic acid Cl (4), -OCH₃ (5) Hypothesized enhanced bioactivity due to electron-withdrawing Cl and polar OCH₃; limited direct data
5-Chloro-6-methoxynicotinic acid Cl (5), -OCH₃ (6) Antibacterial and anti-inflammatory activity; methoxy at 6 improves solubility
2-Chloro-5-methoxynicotinic acid Cl (2), -OCH₃ (5) Unique reactivity due to Cl at electron-rich 2-position; used in receptor modulation
6-Chloro-5-methoxy-2-methylnicotinic acid Cl (6), -OCH₃ (5), CH₃ (2) Methyl group enhances lipophilicity; studied for neurological applications
5-Chloro-6-fluoronicotinic acid Cl (5), F (6) Dual halogenation increases enzyme inhibition and antimicrobial potency
Key Observations:
  • Chlorine Position : Chlorine at the 4th position (as in the target compound) may influence steric hindrance and electronic effects differently than at positions 2, 5, or 4. For example, Cl at position 2 (electron-rich meta to carboxylic acid) enhances electrophilic substitution reactivity, while Cl at position 4 (ortho to N in pyridine) may alter ring electron density .
  • Methoxy Group: Methoxy at position 5 (para to Cl in the target compound) could enhance solubility compared to non-polar substituents (e.g., methyl). However, methoxy at position 6 (as in 5-Chloro-6-methoxynicotinic acid) is associated with stronger antibacterial effects .
Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
4-Chloro-5-methoxynicotinic acid 201.6 (estimated) ~1.2 ~10 (aqueous) Hypothesized enzyme modulation
5-Chloro-6-methoxynicotinic acid 187.58 1.5 15–20 Antibacterial (MIC: 8 µg/mL)
2-Chloro-5-methoxynicotinic acid 187.58 1.8 5–10 Nicotinic receptor antagonist
6-Chloro-5-methoxy-2-methylnicotinic acid 201.61 2.3 <5 Neurotransmitter modulation
Key Insights:
  • Lipophilicity : The target compound’s predicted LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Higher LogP in methyl-substituted analogs (e.g., 2.3 for 6-Chloro-5-methoxy-2-methylnicotinic acid) correlates with increased CNS activity .
  • Solubility: Methoxy groups generally improve water solubility compared to halogens alone. For instance, 5-Chloro-6-methoxynicotinic acid exhibits higher solubility (15–20 mg/mL) than non-methoxy analogs .

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